Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Overview
Description
“Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a chemical compound with the empirical formula C9H15NO2S · HCl . It is a solid substance . Thiazolidine motifs, such as this one, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, Obydennov et al. synthesized 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .Molecular Structure Analysis
The molecular weight of “Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is 237.75 . The SMILES string representation of the molecule is Cl.CC1©SCNC1C(=O)OCC=C .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .Physical And Chemical Properties Analysis
“Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a solid substance . More specific physical and chemical properties were not found in the retrieved documents.Scientific Research Applications
Medicinal Chemistry
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur enhances their pharmacological properties .
Antifungal Activity
Thiazolidine derivatives have been synthesized and evaluated for their in vitro fungicidal activity . This makes them potential candidates for the development of new antifungal agents.
Pharmaceutical Applications
Thiazolidines are used as vehicles in the synthesis of valuable organic combinations . They have diverse therapeutic and pharmaceutical activity and are used in probe design .
Synthesis of Bioactive Compounds
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Anticancer Activity
Thiazolidine derivatives have been synthesized and screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) .
Development of Multifunctional Drugs
The diverse biological response of thiazolidine derivatives makes them highly prized moieties. Developing multifunctional drugs and improving their activity should be a focus of research .
Green Chemistry
Advantages of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery have been explored in the synthesis of thiazolidine and its derivatives .
Designing Next-Generation Drug Candidates
The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .
Safety and Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Target of Action
Thiazolidine derivatives, a class to which this compound belongs, are known to exhibit diverse therapeutic and pharmaceutical activities .
Mode of Action
Thiazolidine motifs, in general, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
properties
IUPAC Name |
methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-7(2)5(6(9)10-3)8-4-11-7;/h5,8H,4H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECZGSADOSWQSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)OC)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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